![molecular formula C9H15ClFNO3 B2726108 Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride CAS No. 2377004-15-2](/img/structure/B2726108.png)
Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride” is a chemical compound. It is a derivative of pyrrole, a heterocyclic aromatic organic compound . The compound is stored at normal temperature and has a physical form of liquid .
Synthesis Analysis
The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary diols and amines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The InChI code for this compound is 1S/C9H15NO3/c1-12-8 (11)9-2-3-13-5-7 (9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1 .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Applications De Recherche Scientifique
Pyrrole Derivative Synthesis
Pyrrole is an essential chemical with considerable relevance as a pharmaceutical framework for many biologically necessary medications . The compound is a pyrrole derivative, and its synthesis could be part of a simple one-pot method for generating novel pyrrole derivatives .
Multicomponent Reactions (MCRs)
Multicomponent reactions aim to synthesize pyrrole derivatives . The compound could be involved in these reactions, contributing to the synthesis of eclectic multi-functionalised pyrrole .
Heterocyclic Compound Research
Pyrrole is a biologically active heterocyclic compound . As a pyrrole derivative, the compound could be used in research focusing on new heterocyclic compounds, which constitute more than sixty per cent of the organic chemistry literature .
Development of Novel Pyrrole Derivatives
The compound could be used in the development of novel pyrrole derivatives . These derivatives could be the basis for a wide range of products, including organic dyes, conjugated polymers, optoelectronics, semiconductors, sensors, and ionic liquids .
5. Translocation Across Human Brain Microvascular Endothelial Cells The strain ATCC 29544 exhibited the highest translocation efficiency across human brain microvascular endothelial cells (HBMEC) among four tested strains . This suggests that the compound could be used in research related to bacterial translocation across HBMEC .
Inflammation and Apoptosis Induction
The compound could be used in studies related to inflammation and apoptosis induction . C. sakazakii induced TLR4/NF-κB inflammatory signal pathway activation in HBMEC, with increased NO production and elevated mRNA levels of IL-8, IL-6, TNF-α, IL-1β, iNOS, and COX-2 .
Disruption of Tight Junction
The compound could be used in research focusing on the disruption of tight junction of HBMEC monolayers . This is confirmed by the decreased levels of tight junction-related proteins ZO-1 and Occludin .
Endocytosis Research
The compound could be used in endocytosis research . Endocytosis-related proteins CD44, Rab5, Rab7, and LAMP2 were increased after infection, while the level of Cathepsin L did not change .
Mécanisme D'action
Orientations Futures
The future directions for research on this compound could involve exploring its potential biological activities and therapeutic applications, given the diverse nature of activities possessed by pyrrole-containing compounds . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3.ClH/c1-13-7(12)8-4-11-5-9(8,10)2-3-14-6-8;/h11H,2-6H2,1H3;1H/t8-,9+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWWTFLXXOMGTB-RJUBDTSPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CNCC1(CCOC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CNC[C@]1(CCOC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

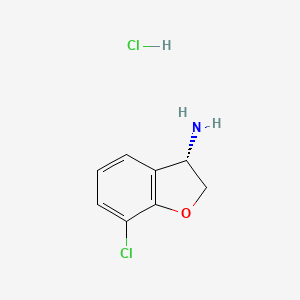
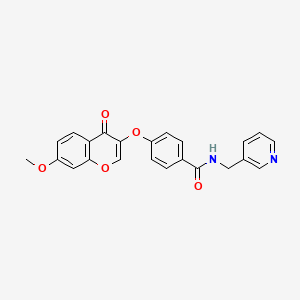
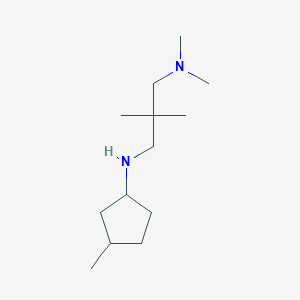

![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2726036.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2726039.png)
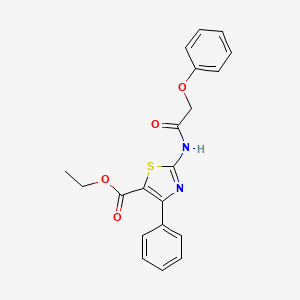
![N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide](/img/structure/B2726041.png)


![(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B2726046.png)
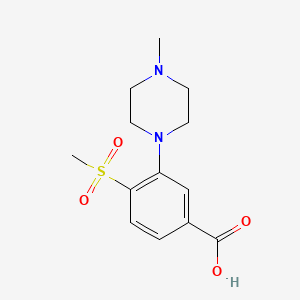
![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B2726048.png)